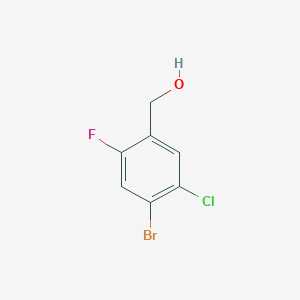

(4-Bromo-5-chloro-2-fluorophenyl)methanol

Description

BenchChem offers high-quality (4-Bromo-5-chloro-2-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-5-chloro-2-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClFO |

|---|---|

Molecular Weight |

239.47 g/mol |

IUPAC Name |

(4-bromo-5-chloro-2-fluorophenyl)methanol |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |

InChI Key |

JHWWXJQJRGMILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)CO |

Origin of Product |

United States |

Introduction: The Strategic Role of Halogenated Intermediates

An In-depth Technical Guide to (4-Bromo-2-chloro-5-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a key halogenated intermediate in the synthesis of complex organic molecules. We delve into its physicochemical properties, present a validated synthetic protocol and characterization methodologies, and explore its applications as a versatile building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design and synthesis of novel chemical entities.

In the landscape of modern medicinal chemistry, halogenated aromatic compounds are indispensable building blocks. The incorporation of halogens like chlorine, bromine, and fluorine into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The presence of multiple, distinct halogen atoms on a single aromatic ring, as seen in (4-Bromo-2-chloro-5-fluorophenyl)methanol, offers a rich platform for selective, stepwise functionalization through various cross-coupling reactions.

This guide focuses on (4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS RN: 1338254-21-9), a polysubstituted benzyl alcohol. Its strategic arrangement of bromo, chloro, and fluoro substituents, combined with the reactive hydroxymethyl group, makes it a highly sought-after intermediate for creating diverse molecular architectures. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise molecular design is paramount for achieving desired biological activity and safety profiles[1].

Physicochemical and Structural Properties

The fundamental characteristics of a chemical compound dictate its reactivity, handling, and applications. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a solid at room temperature, and its properties are well-documented by various chemical suppliers.

Chemical Structure

The structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol is depicted below, highlighting the specific substitution pattern on the phenyl ring.

Caption: Structure of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Core Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1338254-21-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrClFO | [1][2][4] |

| Molecular Weight | 239.47 g/mol | [1][2][4] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)Cl)CO | [1][2][3] |

| Physical Form | Solid | [5] |

| Storage Conditions | Sealed in dry, room temperature | [1][2][3] |

Synthesis and Characterization

The synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol is typically achieved through the reduction of the corresponding benzaldehyde derivative. This approach is efficient and provides high yields of the desired product. The protocol described herein is a self-validating system, incorporating analytical checkpoints to ensure product identity and purity.

Representative Synthetic Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde

The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial. It selectively reduces the aldehyde to an alcohol without affecting the sensitive carbon-halogen bonds on the aromatic ring, a common issue with more potent reducing agents. The use of an alcoholic solvent like methanol or ethanol is standard as it readily dissolves both the aldehyde substrate and the NaBH₄.

Materials:

-

4-Bromo-2-chloro-5-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. This initial cooling step is critical to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~6-7. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic phase sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (4-Bromo-2-chloro-5-fluorophenyl)methanol. Recrystallization is often preferred for its scalability and efficiency in removing minor impurities[6].

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. This validation is essential for its use in subsequent synthetic steps, particularly in a drug development context where impurity profiling is critical[7].

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment, confirming the presence of the benzylic -CH₂OH group and the aromatic protons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (239.47 g/mol ) and provides its isotopic pattern, which is characteristic of a molecule containing one bromine and one chlorine atom[7].

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically aiming for >98% for use in medicinal chemistry applications[7].

Synthesis and Quality Control Workflow

The following diagram illustrates the logical flow from synthesis to a validated, high-purity product.

Caption: Workflow for the synthesis and quality control of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of (4-Bromo-2-chloro-5-fluorophenyl)methanol lies in its potential as a versatile starting material. The differential reactivity of the halogen substituents allows for selective functionalization, making it an ideal scaffold for building complex molecules.

-

Scaffold for API Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceuticals[1]. The substituted phenyl ring is a common feature in many biologically active molecules.

-

Cross-Coupling Reactions: The bromine atom is particularly susceptible to Suzuki, Stille, and Sonogashira cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms are generally less reactive under these conditions, enabling a regioselective approach to molecular elaboration.

-

Analogue Development: The structure is analogous to intermediates used in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a key intermediate for Dapagliflozin[6]. This suggests that (4-Bromo-2-chloro-5-fluorophenyl)methanol could be a valuable building block for developing new agents in this therapeutic class or for creating patentable chemical space around existing drugs.

Caption: Role as a versatile intermediate for diverse chemical targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure user safety and maintain compound integrity. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

Signal Word: Warning[2].

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Ensure eye protection is compliant with standards such as EN 166[8][9].

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[8][10].

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[9][10].

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[8][10].

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention[8][10].

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[9][10].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately[9][10].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][10].

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Bromo-2-chloro-5-fluorophenyl)methanol is more than a simple chemical; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with a robust synthetic route, make it a reliable intermediate. The true power of this compound lies in its trifunctional halogenated scaffold, which provides a canvas for selective and complex molecular design. By understanding its properties, synthesis, and safety protocols, researchers can effectively and safely unlock its potential to build the next generation of high-value chemical compounds.

References

- Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.Google Shopping.

- (4-Bromo-2-chloro-5-fluorophenyl)methanol.Achmem.

- (4-Bromo-3-chloro-5-fluorophenyl)methanol 1897188-81-6 wiki.Guidechem.

- SAFETY D

- Safety D

- SAFETY D

- (4-Bromo-2-chloro-5-fluorophenyl)methanol.goodsshop.

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.SynThink.

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO.PubChem.

- CAS 1210344-22-1 | (5-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.Hoffman Fine Chemicals.

- OT-4580 - Safety D

- (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol ≥95%.Avantor.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PMC.

- (4-bromo-2-fluoro-5-methoxyphenyl)methanol.MilliporeSigma.

- (2-Bromophenyl)-(4-chlorophenyl)-(2-fluoranyl-5-methoxy-phenyl)methanol - Optional[Vapor Phase IR] - Spectrum.SpectraBase.

- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- (4-Amino-5-bromo-2-chloro-phenyl)-methanol.Sigma-Aldrich.

- (4-bromo-2-chlorophenyl)methanol (C7H6BrClO).PubChemLite.

- Roles of the Chloro and Methoxy Groups in Drug Discovery.Drug Hunter.

Sources

- 1. Pannellum [cdn.biola.edu]

- 2. achmem.com [achmem.com]

- 3. Pannellum [hrr.mlit.go.jp]

- 4. guidechem.com [guidechem.com]

- 5. (4-Amino-5-bromo-2-chloro-phenyl)-methanol | 1807757-01-2 [sigmaaldrich.com]

- 6. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Chemoselective Synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol: A Process-Oriented Technical Guide

Executive Summary (4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2) is a highly functionalized benzyl alcohol derivative that serves as a pivotal building block in modern medicinal chemistry[1]. Its unique polyhalogenated substitution pattern is frequently leveraged in the synthesis of advanced active pharmaceutical ingredients (APIs), including [2] and[3]. This whitepaper provides a comprehensive, self-validating protocol for the chemoselective reduction of its precursor, 4-bromo-5-chloro-2-fluorobenzoic acid (CAS: 1349708-91-3), utilizing Borane-Tetrahydrofuran (BH₃·THF).

Retrosynthetic Logic & Reagent Selection

When designing a reduction route for a polyhalogenated aromatic acid, the primary failure mode is unintended hydrodehalogenation. The carbon-bromine (C-Br) bond at the 4-position is particularly vulnerable to reductive cleavage when exposed to strong, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄).

To ensure absolute chemoselectivity, Borane-Tetrahydrofuran (BH₃·THF) is selected as the reducing agent[4]. Unlike anionic hydrides, borane is an electrophilic reducing agent. It exhibits a high affinity for the Lewis basic oxygen of the carboxylic acid while remaining completely unreactive toward electron-deficient aryl halides[5].

Fig 1: Chemoselective borane-mediated reduction workflow.

Mechanistic Causality

Understanding the is critical for mastering process controls[4]. The reaction proceeds through four distinct phases:

-

Lewis Acid-Base Coordination : The electrophilic boron atom coordinates to the carbonyl oxygen of the carboxylic acid[4].

-

Hydrogen Evolution : This coordination increases the acidity of the hydroxyl proton, facilitating an acid-base reaction with a hydride from BH₃. This rapid step generates one equivalent of hydrogen gas (H₂) and forms a triacyloxyborane intermediate[6].

-

Hydride Transfer : A second equivalent of borane coordinates to the intermediate, delivering a hydride to the carbonyl carbon and reducing it to a cyclic borate acetal/ester[4].

-

Methanolysis : The robust B-O bonds of the borate ester must be cleaved during workup. Quenching with methanol (MeOH) effectively hydrolyzes the complex, liberating the primary benzyl alcohol and volatile trimethyl borate[7].

Fig 2: Chemoselectivity logic of electrophilic borane reduction.

Experimental Protocol: A Self-Validating System

The following methodology is engineered to be self-validating. Physical observations (e.g., gas evolution, thermal shifts) serve as real-time indicators of reaction progression, ensuring high fidelity before analytical confirmation[8].

Materials & Reagents

-

Substrate : 4-Bromo-5-chloro-2-fluorobenzoic acid (1.0 eq)

-

Reagent : Borane-THF complex (1.0 M in THF) (2.0 - 2.5 eq)[8]

-

Solvent : Anhydrous Tetrahydrofuran (THF)

-

Quench : Anhydrous Methanol (MeOH)

Step-by-Step Methodology

Step 1: System Preparation & Substrate Dissolution

-

Purge a dry, multi-neck round-bottom flask with inert gas (N₂ or Argon).

-

Suspend 4-bromo-5-chloro-2-fluorobenzoic acid in anhydrous THF (approx. 8-10 volumes)[8].

-

Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature mitigates the exothermic nature of the initial acid-base reaction and controls the rate of H₂ evolution.

Step 2: Borane Addition 4. Add the BH₃·THF solution (1.0 M) dropwise over 15–30 minutes[8]. 5. Self-Validation Checkpoint : Vigorous effervescence (H₂ gas) will be observed immediately[7]. The cessation of this initial gas evolution indicates the complete formation of the triacyloxyborane intermediate.

Step 3: Reduction Phase 6. Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). 7. Stir the mixture under an inert atmosphere for 8 to 12 hours[8]. 8. In-Process Control (IPC) : Monitor the reaction via TLC or HPLC. The reaction is deemed complete when the starting material peak (< 1%) is consumed.

Step 4: Quenching & Borate Cleavage 9. Re-cool the reaction mixture to 0 °C. 10. Carefully add excess methanol dropwise[8]. Causality: Methanol reacts with unreacted BH₃ (causing secondary effervescence) and transesterifies the borate complex into volatile trimethyl borate, freeing the target alcohol[7]. 11. Stir at room temperature for 1–2 hours to ensure complete cleavage.

Step 5: Isolation & Purification 12. Concentrate the mixture under reduced pressure to remove THF and trimethyl borate. 13. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1 N NaOH (to remove any unreacted trace acid), water, and saturated brine[8]. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield (4-Bromo-5-chloro-2-fluorophenyl)methanol as a solid[8].

Quantitative Data & Process Parameters

To facilitate process scaling and reproducibility, the critical parameters are summarized below.

| Parameter | Value / Specification | Rationale / Notes |

| Stoichiometry (Acid : BH₃) | 1.0 : 2.0 (min) | 1 eq is consumed for H₂ evolution; 1 eq for reduction. Excess ensures completion. |

| Solvent Volume | 8 – 10 Vol | Ensures complete dissolution of the intermediate complexes. |

| Addition Temperature | 0 °C | Safely manages the exothermic H₂ gas release. |

| Reaction Temperature | 20 – 25 °C | Optimal for the hydride transfer step without risking side reactions. |

| Reaction Time | 8 – 12 hours | Sufficient for complete conversion of the sterically hindered carbonyl. |

| Expected Yield | 90 – 95% | Highly efficient conversion with negligible byproduct formation[8]. |

Analytical Characterization

Verification of the final product should be conducted using standard spectroscopic techniques. The absence of a carbonyl stretch and the presence of a hydroxyl stretch are primary indicators of success.

-

Mass Spectrometry (ESI-MS) : Expected [M-H]⁻ or [M+Cl]⁻ isotopic pattern characteristic of a molecule containing one Bromine and one Chlorine atom.

-

IR Spectroscopy : Disappearance of the strong C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

-

¹H NMR (CDCl₃, 500 MHz) :

-

Appearance of a distinct singlet at ~4.7 ppm integrating for 2H (benzylic -CH₂- protons)[8].

-

Aromatic protons will appear as distinct singlets or doublets depending on F-H coupling, typically in the 7.1 – 7.6 ppm range.

-

References

- US Patent 10,519,146 B2: KRAS G12C inhibitors and methods of using the same.

- US Patent 9,663,508 B2: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis . Angewandte Chemie International Edition / PMC.[Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS) . Organic Synthesis.[Link]

-

Reduction of carboxylic acids to alcohols with borane (BH3) . Master Organic Chemistry.[Link]

-

6.5: Reactions of Carboxylic Acids - An Overview . Chemistry LibreTexts.[Link]

Sources

- 1. (4-溴-5-氯-2-氟苯基)甲醇 | (4-Bromo-5-chloro-2-fluorophenyl)me | 1601858-71-2 - 乐研试剂 [leyan.com]

- 2. US10519146B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]

- 3. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 3-BROMO-5-FLUOROBENZYL ALCOHOL | 216755-56-5 [chemicalbook.com]

Structural and Spectral Elucidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol via ¹H NMR Spectroscopy

Executive Summary

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a heavily substituted, multi-halogenated benzyl alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of three distinct halogens (F, Cl, Br) on a single aromatic ring creates a highly anisotropic and electron-withdrawing environment. This technical guide provides a comprehensive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, detailing the mechanistic causality behind its unique spin-spin coupling networks and establishing a self-validating protocol for high-resolution spectral acquisition.

Structural Anatomy & Electronic Effects

The core scaffold is a benzene ring substituted at four positions:

-

C1: Hydroxymethyl group (-CH₂OH)

-

C2: Fluorine (-F)

-

C4: Bromine (-Br)

-

C5: Chlorine (-Cl)

-

C3 & C6: Protons (-H)

The Push-Pull Electronics of Halogens

The chemical shifts of the aromatic protons (H3 and H6) are dictated by the competing inductive (-I) and resonance (+M) effects of the halogens. Fluorine is the most electronegative atom, exerting a strong -I effect, yet its highly effective lone-pair back-donation (+M) partially shields the ortho position (C3). Conversely, Chlorine and Bromine are heavier halogens with weaker +M effects but significant -I effects, leading to a net deshielding of the adjacent protons. This asymmetric electronic distribution ensures that H3 and H6 are magnetically non-equivalent and distinct in the ¹H NMR spectrum.

Solvent Selection Rationale: The Role of DMSO-d₆

For halogenated benzyl alcohols, solvent selection is not merely a matter of solubility; it is a critical structural probe. While CDCl₃ is a common default, it fails to capture the full structural fidelity of the hydroxymethyl group due to rapid intermolecular proton exchange, which broadens the -OH signal into an indistinguishable baseline hump [1].

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) acts as a strong hydrogen-bond acceptor. By forming a stable hydrogen-bonded complex with the -OH proton of the analyte, DMSO-d₆ drastically reduces the chemical exchange rate. This phenomenon effectively "locks" the hydroxyl proton on the NMR timescale, allowing the observation of the vicinal scalar coupling (³J_{HH}) between the -OH and the adjacent -CH₂- group [1].

¹H NMR Spectral Analysis & Assignments

The ¹H NMR spectrum of (4-Bromo-5-chloro-2-fluorophenyl)methanol in DMSO-d₆ at 298 K yields a highly resolved, first-order spectrum. All quantitative data is summarized in the table below.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| ~7.75 | Doublet (d) | 1H | ³J_{HF} = 9.4 | H3 (Aromatic) |

| ~7.68 | Doublet (d) | 1H | ⁴J_{HF} = 6.2 | H6 (Aromatic) |

| ~5.45 | Triplet (t) | 1H | ³J_{HH} = 5.6 | -OH (Hydroxyl) |

| ~4.52 | Doublet of Doublets (dd) | 2H | ³J{HH} = 5.6, ⁴J{HF} = 1.8 | -CH₂- (Benzylic) |

(Note: Exact chemical shifts may vary slightly depending on concentration and exact temperature calibration, but the splitting patterns and relative positioning remain constant).

Mechanistic Causality of Splitting Patterns

1. The Aromatic Region (H3 and H6): Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, meaning it couples to adjacent protons much like another proton would [2].

-

H3 is located ortho to the fluorine atom. The through-bond scalar coupling (³J_{HF}) is exceptionally strong (~9.4 Hz), splitting the H3 resonance into a wide doublet.

-

H6 is located meta to the fluorine atom. The ⁴J{HF} coupling is weaker (~6.2 Hz), resulting in a narrower doublet. The para coupling between H3 and H6 (⁵J{HH}) is typically < 1 Hz and is usually not resolved, appearing only as slight line broadening.

2. The Aliphatic Region (-CH₂OH): The benzylic -CH₂- group is flanked by the hydroxyl proton and the aromatic ring. Because the molecule is rapidly rotating, the two protons are chemically equivalent. However, they are split by two distinct nuclei:

-

³J_{HH} Coupling: The adjacent -OH proton splits the -CH₂- signal into a doublet (~5.6 Hz).

-

⁴J_{HF} Coupling: The ortho-fluorine atom exerts a long-range, through-space/through-bond coupling on the benzylic protons (~1.8 Hz) [2]. This dual coupling transforms the -CH₂- resonance into a distinct doublet of doublets (dd). Concurrently, the -OH proton is split by the two equivalent -CH₂- protons, appearing as a clean triplet (t).

Spin-spin coupling network of (4-Bromo-5-chloro-2-fluorophenyl)methanol in DMSO-d6.

Standardized Experimental Protocol

To ensure a self-validating system where the data inherently proves its own accuracy, the following high-resolution acquisition workflow must be strictly adhered to.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. Self-Validation: The solution must be completely particulate-free to prevent localized magnetic susceptibility gradients.

-

Temperature Equilibration: Insert the sample into the spectrometer and allow it to equilibrate at 298 K for exactly 5 minutes. This prevents convection currents that degrade lineshape.

-

Tuning and Matching (Critical): Manually or automatically tune and match the probe for both the ¹H and ¹⁹F channels. Because of the high fluorine content, cross-talk or improper tuning can lead to pulse-imperfections and phase anomalies.

-

Locking and Shimming: Lock onto the deuterium frequency of the DMSO-d₆. Perform gradient shimming (Z0-Z5) until the TMS peak exhibits a full-width at half-maximum (FWHM) of < 0.5 Hz.

-

Acquisition Parameters:

-

Pulse Angle: 30° (to ensure quantitative integration).

-

Relaxation Delay (D1): 2.0 to 3.0 seconds. Halogenated aromatic protons often have longer T₁ relaxation times; a sufficient D1 prevents signal saturation.

-

Number of Scans (NS): 16 to 32 transients.

-

-

Processing: Apply a zero-fill to 64k data points to enhance digital resolution. Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Phase and baseline correct manually.

Standardized high-resolution 1H NMR acquisition workflow for halogenated benzyl alcohols.

References

-

Pecul, M., Sadlej, J., Leszczynski, J. "The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions." The Journal of Chemical Physics, vol. 115, no. 12, 2001, pp. 5498-5506.[Link]

Commercial suppliers of (4-Bromo-5-chloro-2-fluorophenyl)methanol

An In-depth Technical Guide: (4-Bromo-5-chloro-2-fluorophenyl)methanol

Core Chemical Profile

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol distinguished by its unique substitution pattern. This arrangement of bromo, chloro, and fluoro groups on the phenyl ring makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Molecular Structure and Properties:

The strategic placement of halogens and a hydroxymethyl group provides multiple reactive sites. This allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1338254-21-9 |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol [1][2] |

| Appearance | Not specified, likely a solid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry, room-temperature environment[1][2] |

Note: Physical properties such as melting point and appearance may vary between suppliers. It is recommended to consult the supplier's Certificate of Analysis for specific details.

Commercial Availability

This chemical is readily available from various commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. When sourcing this material, it is essential to consider purity, available quantities, and the quality of supporting documentation provided by the supplier.

Table 2: Notable Commercial Suppliers

| Supplier |

| Avantor[3] |

| Pharmaffiliates[4] |

| AiFChem[5] |

| MilliporeSigma |

| SynThink[6] |

| BLD Pharm[7] |

| AOBChem (via MilliporeSigma)[8] |

This list is not exhaustive, and researchers are encouraged to explore various chemical supplier databases for a comprehensive overview of available vendors.

Applications in Pharmaceutical Research and Development

The unique structural features of (4-Bromo-5-chloro-2-fluorophenyl)methanol make it a key starting material in the synthesis of a variety of pharmaceutical compounds. Its application is particularly prominent in the development of treatments for type 2 diabetes.

Synthesis of Dapagliflozin Intermediate

A notable application of this compound is in the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a key intermediate for the SGLT2 inhibitor, Dapagliflozin.[9] Dapagliflozin is a medication used to treat type 2 diabetes by inhibiting the reabsorption of glucose in the kidneys.[9]

Synthetic Pathway Overview

Caption: A simplified synthetic workflow for a key Dapagliflozin intermediate.

Experimental Protocol Considerations:

-

Halogenation: The benzylic alcohol is first converted to a benzylic halide. This is a standard transformation that can be achieved using various halogenating agents.

-

Friedel-Crafts Alkylation: The resulting benzyl halide is then reacted with phenetole in a Friedel-Crafts alkylation reaction to form the diphenylmethane structure.[9] This step is typically catalyzed by a Lewis acid.

The presence of multiple halogens in the final product and intermediates underscores the broader importance of chlorinated and brominated compounds in medicinal chemistry.[10][11][12]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (4-Bromo-5-chloro-2-fluorophenyl)methanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[1][2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

Conclusion

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a versatile and valuable building block in modern organic synthesis. Its utility in the preparation of pharmaceutical intermediates, such as those for Dapagliflozin, highlights its significance in drug discovery and development. A thorough understanding of its chemical properties, commercial availability, and safe handling procedures is crucial for its effective application in a research setting.

References

- Vertex AI Search. Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula.

- Achmem. (4-Bromo-2-chloro-5-fluorophenyl)methanol.

- Avantor. (4-Bromo-5-chloro-2-fluorophenyl)(phenyl)methanol ≥95%.

- Pharmaffiliates. CAS No : 1280718-70-8 | Product Name : (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol.

- AiFChem. 1338254-21-9 | (4-Bromo-2-chloro-5-fluorophenyl)methanol.

- MilliporeSigma. (4-bromo-2-fluoro-5-methoxyphenyl)methanol.

- SynThink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8.

- Fisher Scientific.

- Google. (4-Bromo-2-chloro-5-fluorophenyl)methanol.

- Cayman Chemical.

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- BLD Pharm. 1211580-71-0|4-Bromo-5-chloro-2-fluoropyridine.

- Sigma-Aldrich. (4-Bromo-5-chloro-2-methylphenyl)methanol.

Sources

- 1. Pannellum [cdn.biola.edu]

- 2. achmem.com [achmem.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1338254-21-9 | (4-Bromo-2-chloro-5-fluorophenyl)methanol - AiFChem [aifchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. 1211580-71-0|4-Bromo-5-chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 8. (4-Bromo-5-chloro-2-methylphenyl)methanol [sigmaaldrich.com]

- 9. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

The Strategic Role of (4-Bromo-2-chloro-5-fluorophenyl)methanol in Modern Drug Discovery: A Technical Guide to its Derivatives

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic use of halogenated aromatic scaffolds is a cornerstone of rational drug design. Among these, (4-Bromo-2-chloro-5-fluorophenyl)methanol has emerged as a pivotal building block for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and applications of its derivatives, underscoring its significance in the development of novel pharmaceuticals.

The unique substitution pattern of bromine, chlorine, and fluorine on the phenyl ring of (4-Bromo-2-chloro-5-fluorophenyl)methanol imparts distinct physicochemical properties to its derivatives.[1] This trifecta of halogens allows for precise modulation of a molecule's electronic character, lipophilicity, and metabolic stability, all of which are critical parameters in optimizing drug candidates.[2][3] The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity.[4]

Core Synthesis and Key Intermediates

(4-Bromo-2-chloro-5-fluorophenyl)methanol, with CAS RN 1338254-21-9, is a readily available starting material.[1][5] Its chemical formula is C7H5BrClFO and it has a molecular weight of 239.47 g/mol .[1] The presence of the hydroxymethyl group provides a reactive site for further functionalization, often serving as a precursor to aldehydes, carboxylic acids, or halides, which are then elaborated into more complex molecular architectures.

A common synthetic strategy involves the oxidation of the primary alcohol to the corresponding benzaldehyde. This aldehyde is a crucial intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. These reactions are fundamental in constructing the core scaffolds of many biologically active molecules.

Applications in Medicinal Chemistry: A Survey of Derivatives

The versatility of the (4-Bromo-2-chloro-5-fluorophenyl)methanol scaffold is evident in its application across different therapeutic areas. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The strategic placement of the halogens can lead to enhanced binding affinity and selectivity for specific biological targets.

For instance, the bromo-fluoro-phenyl substitution pattern has been identified as a key feature in high-potency kinase inhibitors.[4] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can be strategically positioned to form halogen bonds with protein residues, thereby increasing ligand-receptor interactions.[4][8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from the (4-Bromo-2-chloro-5-fluorophenyl)methanol core relies heavily on a thorough understanding of its structure-activity relationships.[9] Key modifications and their anticipated impact on biological activity include:

-

Derivatization of the Hydroxymethyl Group: Conversion of the alcohol to ethers, esters, or amines can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins.

-

Displacement of the Bromine Atom: The bromine at the 4-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the exploration of different binding pockets within a target protein.

-

Modification of the Aromatic Ring: While less common, further substitution on the phenyl ring can be explored to fine-tune the electronic and steric properties of the molecule.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A representative protocol for the derivatization of the (4-Bromo-2-chloro-5-fluorophenyl)methanol scaffold via a Suzuki-Miyaura coupling reaction is provided below. This reaction is instrumental in forming a carbon-carbon bond between the aromatic ring and a boronic acid derivative.

Materials:

-

(4-Bromo-2-chloro-5-fluorophenyl)methanol

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add (4-Bromo-2-chloro-5-fluorophenyl)methanol (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Summary

| Compound | CAS RN | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| (4-Bromo-2-chloro-5-fluorophenyl)methanol | 1338254-21-9 | C7H5BrClFO | 239.47 | Intermediate for pharmaceuticals and agrochemicals[1] |

| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 | C13H9BrClFO | 315.57 | Related to Empagliflozin impurities[10][11] |

| (4-Bromo-2-chlorophenyl)methanol | 185315-48-4 | C7H6BrClO | 221.48 | Chemical synthesis intermediate |

Visualizing Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the derivatization of (4-Bromo-2-chloro-5-fluorophenyl)methanol.

Caption: General synthetic routes for derivatization.

Conclusion and Future Perspectives

(4-Bromo-2-chloro-5-fluorophenyl)methanol stands as a testament to the power of halogenation in modern drug design. Its unique electronic and steric properties, coupled with its synthetic versatility, make it an invaluable starting material for the creation of novel therapeutic agents. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized molecular scaffolds will continue to grow. The derivatives of (4-Bromo-2-chloro-5-fluorophenyl)methanol are well-positioned to meet this demand, offering a rich chemical space for the discovery of next-generation medicines. Future research will likely focus on the development of more efficient and stereoselective methods for its derivatization, as well as the exploration of its applications in emerging therapeutic areas such as targeted protein degradation and covalent inhibition.

References

- Superior (4-Bromo-2-Chloro-5-Fluorophenyl)methanol Formula. (n.d.).

- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023, April 28).

- (4-Bromo-2-chloro-5-fluorophenyl)methanol - Achmem. (n.d.).

- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC. (n.d.).

- The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem. (n.d.).

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. (n.d.).

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol - Pharmaffiliates. (n.d.).

- Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed. (2024, July 1).

- Structure Activity Relationships - Drug Design Org. (2005, May 15).

- Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro Experimental Study | Indonesian Journal of Pharmacy. (n.d.).

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13).

- Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery - Benchchem. (n.d.).

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. (2022, April 15).

- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).

- Featured Reviews in Organic Chemistry - MDPI. (2023, August 9).

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol | 1280718-70-8 - SynThink. (n.d.).

- Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction - MedCrave online. (2018, March 13).

- 2025 Medicinal Chemistry Reviews at a Glance - Drug Hunter. (2025, December 2).

- (4-Bromo-2-chlorophenyl)methanol | 185315-48-4 - Sigma-Aldrich. (n.d.).

Sources

- 1. Pannellum [cdn.biola.edu]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. achmem.com [achmem.com]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Utility of (4-Bromo-5-chloro-2-fluorophenyl)methanol in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity [1]. While late-stage fluorination methodologies have advanced, the use of highly functionalized, pre-fluorinated building blocks remains the most reliable approach for accelerating Structure-Activity Relationship (SAR) exploration.

Among these, (4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2) stands out as a premier polyhalogenated intermediate. This technical guide provides an in-depth analysis of its structural causality, orthogonal reactivity, and validated protocols for its application in complex molecular synthesis.

Structural and Electronic Profiling: The Causality of Chemistry

The true value of (4-Bromo-5-chloro-2-fluorophenyl)methanol lies in its precisely engineered substitution pattern. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system of electronic pushes and pulls. The scaffold offers four distinct vectors for functionalization:

-

C2-Fluoro Group (Metabolic Shield & Electronic Modulator): Positioned ortho to the hydroxymethyl group, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, which paradoxically accelerates the oxidative addition of transition metals at the para-positioned C4-Br bond. Furthermore, the robust C-F bond serves as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes at the electron-rich ortho position, thereby significantly improving the compound's ADMET profile [3].

-

C4-Bromo vs. C5-Chloro (Orthogonal Reactivity): The co-presence of bromine and chlorine on the same aromatic ring is a classic setup for orthogonal cross-coupling. The C-Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Kinetically, Palladium(0) will undergo oxidative addition at the C4-Br bond orders of magnitude faster than at the C5-Cl bond.

-

Benzyl Alcohol Moiety (Scaffold Attachment): The hydroxymethyl group serves as a primary attachment point. It can be oxidized to an aldehyde for reductive aminations, converted to a benzyl halide for SN2 alkylations, or utilized directly in Mitsunobu reactions.

Orthogonal Reactivity Map

Orthogonal reactivity map of (4-Bromo-5-chloro-2-fluorophenyl)methanol.

Self-Validating Experimental Protocols

To harness the orthogonal reactivity of this building block, one must carefully control reaction conditions to prevent over-coupling or unwanted side reactions [2]. The following protocol details the selective C4-arylation of the scaffold.

Protocol: Selective C4-Suzuki-Miyaura Cross-Coupling

Rationale: While the free benzyl alcohol can sometimes be tolerated in Suzuki couplings, it can coordinate with the palladium catalyst or undergo unwanted oxidation. Protecting it as a tert-butyldimethylsilyl (TBS) ether ensures a clean reaction profile. We select Pd(dppf)Cl2 as the catalyst; its large bite angle (99°) facilitates rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing competitive insertion into the C-Cl bond.

Step 1: Hydroxyl Protection

-

Execution: Dissolve (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 eq) in anhydrous DMF (0.2 M). Add Imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Causality: Imidazole acts as both a base and a nucleophilic catalyst, activating TBS-Cl. The 0 °C initiation prevents exothermic degradation and minimizes silyl ether formation at unintended nucleophilic sites.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active, low Rf ) must completely convert to a high Rf spot. Quench with water to hydrolyze excess TBS-Cl.

Step 2: Selective C4-Arylation

-

Execution: Combine the TBS-protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq) in a degassed mixture of 1,4-Dioxane/ H2O (4:1, 0.1 M). Heat to 80 °C for 4 hours.

-

Causality: A strict 1.05 eq limit on the boronic acid prevents secondary coupling at the C5-Cl position. The biphasic Dioxane/ H2O system ensures the solubility of both the organic substrates and the inorganic base. Heating is strictly limited to 80 °C; exceeding 90 °C provides enough thermal energy to break the stronger C5-Cl bond.

-

Self-Validation: LC-MS monitoring is critical here. The desired product mass will show the characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in a 3:1 ratio), confirming the bromine has been successfully replaced while the chlorine remains intact.

Step 3: Deprotection

-

Execution: Treat the crude arylated intermediate with TBAF (1.1 eq) in THF at room temperature for 1 hour.

-

Causality & Validation: The cleavage of the Si-O bond is driven by the extreme thermodynamic stability of the newly formed Si-F bond. Aqueous workup removes the tetrabutylammonium salts, yielding the pure C4-arylated benzyl alcohol.

Experimental Workflow Diagram

Step-by-step experimental workflow for selective C4-arylation.

Quantitative Data Presentation

To illustrate the selectivity of the scaffold, the following table summarizes the reactivity profile of the TBS-protected intermediate under varying catalytic conditions. This data underscores the necessity of choosing the correct palladium ligand and temperature to maintain orthogonality.

| Catalyst System | Temperature | Equivalents of Ar-B(OH)2 | C4-Coupling Yield (%) | C4,C5-Bis-Coupling Yield (%) | Recovered Starting Material (%) |

| Pd(dppf)Cl2 | 80 °C | 1.05 | 92 | < 2 | 5 |

| Pd(PPh3)4 | 80 °C | 1.05 | 78 | 8 | 12 |

| Pd2(dba)3 / XPhos | 100 °C | 2.50 | 5 | 89 | 0 |

Data Interpretation: The use of Pd2(dba)3 with the highly active, electron-rich XPhos ligand at elevated temperatures overrides the kinetic barrier of the C-Cl bond, resulting in near-quantitative bis-coupling. Conversely, Pd(dppf)Cl2 at 80 °C provides the optimal kinetic control for mono-arylation.

Conclusion

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a masterclass in rational building block design. By leveraging the kinetic differentials between its halogen substituents and the electronic modulation of its fluorine atom, medicinal chemists can rapidly construct complex, multi-functionalized architectures with high precision. Understanding the causality behind its reactivity ensures that this building block can be utilized to its maximum potential in the pursuit of novel therapeutics.

References

-

Title: Fluorinated building blocks in drug design: new pathways and targets [1] Source: Future Medicinal Chemistry, 2024 URL: [Link]

-

Title: Synthesis of novel fluorinated building blocks via halofluorination and related reactions [2] Source: Beilstein Journal of Organic Chemistry, 2020 URL: [Link]

-

Title: Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling [3] Source: Pharmaceuticals (Basel), 2025 URL: [Link]

Application Note: (4-Bromo-5-chloro-2-fluorophenyl)methanol in Friedel-Crafts Benzylation

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-Bromo-5-chloro-2-fluorophenyl)methanol in Friedel-Crafts reactions.

Introduction and Strategic Importance

(4-Bromo-5-chloro-2-fluorophenyl)methanol is a highly functionalized benzyl alcohol derivative. Its polysubstituted aromatic ring, featuring a strategic arrangement of halogen atoms, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of bromo, chloro, and fluoro substituents provides multiple handles for subsequent cross-coupling reactions and allows for fine-tuning of the electronic and lipophilic properties of target molecules.

One of the most powerful C-C bond-forming reactions in organic synthesis is the Friedel-Crafts reaction, which attaches substituents to an aromatic ring.[1] The use of benzyl alcohols as precursors in these reactions, often termed Friedel-Crafts benzylation, represents a greener and more atom-economical alternative to traditional methods that employ benzyl halides, thereby avoiding the generation of corrosive hydrogen halide byproducts.[2] This guide provides a detailed exploration of the mechanistic nuances and a practical protocol for the use of (4-Bromo-5-chloro-2-fluorophenyl)methanol as an electrophile in Friedel-Crafts benzylation reactions.

Mechanistic Considerations: The Challenge of a Deactivated Electrophile

The core of the Friedel-Crafts benzylation of an arene with a benzyl alcohol involves an electrophilic aromatic substitution (EAS) mechanism. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

The key steps are:

-

Activation of the Alcohol: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the oxygen atom of the benzylic hydroxyl group. This coordination makes the hydroxyl group a much better leaving group.

-

Formation of the Electrophile: The activated complex dissociates, releasing a water molecule and generating a benzylic carbocation. The stability of this carbocation is paramount to the reaction's success.

-

Electrophilic Attack: The electron-rich π-system of the nucleophilic arene attacks the benzylic carbocation, forming a new C-C bond and a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[3]

-

Re-aromatization: A weak base, typically the conjugate base of the acid catalyst (e.g., [AlCl₃(OH)]⁻), removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final diarylmethane product.[3]

A significant challenge when using (4-Bromo-5-chloro-2-fluorophenyl)methanol is the electronic nature of its substituted ring. The bromine, chlorine, and fluorine atoms are all electron-withdrawing groups. Their collective inductive effect destabilizes the formation of the adjacent benzylic carbocation. Consequently, forcing reaction conditions or highly active catalyst systems may be required to overcome the higher activation energy for carbocation formation compared to electron-rich or unsubstituted benzyl alcohols.[4] Research into Friedel-Crafts reactions with such "highly electronically deactivated π-activated alcohols" has highlighted the need for potent promoter systems.[4]

Visualization of the Reaction Mechanism

The following diagram illustrates the Lewis acid-catalyzed Friedel-Crafts benzylation mechanism.

Caption: Lewis acid-catalyzed formation of a benzylic electrophile and subsequent electrophilic aromatic substitution.

Application Protocol: Synthesis of a Diarylmethene Derivative

This protocol describes a representative procedure for the Friedel-Crafts benzylation of a moderately activated arene, such as toluene, with (4-Bromo-5-chloro-2-fluorophenyl)methanol. Given the deactivated nature of the electrophile, a potent and cost-effective Lewis acid, Iron(III) chloride (FeCl₃), is selected as the catalyst.[5]

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (4-Bromo-5-chloro-2-fluorophenyl)methanol | N/A | 255.46 | 5.0 | 1.0 |

| Toluene | 108-88-3 | 92.14 | 50.0 | 10.0 |

| Anhydrous Iron(III) Chloride (FeCl₃) | 7705-08-0 | 162.20 | 1.0 | 0.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL | - |

| Brine (Saturated NaCl solution) | - | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - |

Safety Precautions:

-

(4-Bromo-5-chloro-2-fluorophenyl)methanol and its derivatives should be handled with care. Assume they are irritants.

-

Anhydrous FeCl₃ is corrosive and moisture-sensitive. Handle in a fume hood and avoid inhalation of dust.

-

Dichloromethane is a volatile and suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Caption: Step-by-step workflow from reaction setup to final product characterization.

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.28 g, 5.0 mmol) and anhydrous dichloromethane (20 mL). Stir until the solid is fully dissolved. Add toluene (5.4 mL, 50.0 mmol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous iron(III) chloride (0.162 g, 1.0 mmol) to the stirred solution over 5 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alcohol is consumed.

-

Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing 30 mL of cold water with vigorous stirring to quench the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine. Causality Note: The bicarbonate wash neutralizes any remaining acidic species.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]

-

Nakajima, K., & Kitano, Y. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (4-Bromo-5-chloro-2-fluorophenyl)methanol in the Design of GPR65 Modulators for Immuno-Oncology

Executive Summary

(4-Bromo-5-chloro-2-fluorophenyl)methanol (CAS 1601858-71-2) is a highly specialized, polyhalogenated benzyl alcohol utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides orthogonal reactivity and precise physicochemical tuning, making it an ideal building block for complex small-molecule therapeutics. Recently, this compound has emerged as a critical precursor in the synthesis of novel GPR65 modulators[1]. These modulators are designed to reprogram the immunosuppressive acidic tumor microenvironment (TME), offering a synergistic approach to immuno-oncology therapies such as checkpoint inhibitors and CAR T-cell therapy[2].

Physicochemical Profile & Structural Rationale

The strategic placement of three different halogens (F, Cl, Br) on the phenyl ring is a masterclass in rational drug design. Each atom serves a distinct mechanistic purpose in both the synthesis and the final pharmacodynamics of the drug:

-

Hydroxymethyl Group (-CH₂OH): Acts as the primary synthetic handle. It can be oxidized to an aldehyde for reductive amination or converted to a halide for alkylation, allowing attachment to complex heterocyclic cores[1].

-

Fluorine (C2): The highly electronegative ortho-fluorine locks the conformation of the attached benzyl group via dipole interactions. It also blocks metabolic oxidation at the electron-rich ortho position without adding significant steric bulk.

-

Chlorine (C5): Increases the lipophilicity (logP) of the molecule, enhancing cell membrane permeability. It also provides metabolic stability against cytochrome P450-mediated degradation.

-

Bromine (C4): Serves a dual purpose. In the final drug, it acts as a heavy halogen for potential halogen bonding with target protein backbones. Synthetically, it is an essential handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid diversification of the scaffold.

Quantitative Data Summary

Table 1: Physicochemical Properties of (4-Bromo-5-chloro-2-fluorophenyl)methanol[3]

| Property | Value |

| Chemical Name | (4-Bromo-5-chloro-2-fluorophenyl)methanol |

| CAS Number | 1601858-71-2 |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol |

| Appearance | White to off-white solid |

| Primary Reactive Sites | -CH₂OH (Oxidation/Alkylation), C4-Br (Cross-coupling) |

Biological Context: Targeting the Acidic Tumor Microenvironment via GPR65

The tumor microenvironment (TME) is characteristically hypoxic and acidic due to the Warburg effect and high lactate production. GPR65 (TDAG8) is a proton-sensing G-protein-coupled receptor highly expressed on Tumor-Associated Macrophages (TAMs)[4].

When activated by extracellular protons (low pH) or lactate, GPR65 couples to Gαs, triggering the accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), leading to the phosphorylation of CREB (cAMP response element-binding protein)[5]. The pCREB cascade induces the expression of ICER (Inducible cAMP Early Repressor), which suppresses pro-inflammatory cytokines and drives TAMs toward an immunosuppressive, pro-tumorigenic M2-like "tissue repair" phenotype[4][5].

Antagonizing GPR65 with derivatives synthesized from (4-Bromo-5-chloro-2-fluorophenyl)methanol blocks this pathway, restoring the inflammatory M1 phenotype of TAMs and overcoming resistance to immunotherapies[1][2].

Fig 1: GPR65 signaling pathway in TAMs and its modulation by targeted antagonists.

Synthetic Workflows & Experimental Protocols

To utilize (4-Bromo-5-chloro-2-fluorophenyl)methanol in the synthesis of GPR65 antagonists (such as functionalized epiminocyclohepta[c]pyridines)[1], the workflow generally involves two critical phases: Core Attachment and Late-Stage Diversification.

Fig 2: Orthogonal synthetic workflow for utilizing the polyhalogenated building block.

Protocol A: Swern Oxidation to (4-Bromo-5-chloro-2-fluorophenyl)carboxaldehyde

Causality & Rationale: The Swern oxidation is strategically selected over Jones reagent or KMnO₄ to prevent over-oxidation to the carboxylic acid. Furthermore, the mild, low-temperature conditions (-78 °C) prevent the potential displacement of the activated ortho-fluorine via nucleophilic aromatic substitution (SₙAr), which can occur under harsher basic or acidic conditions.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equiv, 24 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the active alkoxysulfonium intermediate.

-

Oxidation: Dissolve (4-Bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 45 minutes at -78 °C.

-

Quenching: Add triethylamine (TEA, 5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The aldehyde product will appear as a distinct, UV-active spot with a higher R_f than the starting alcohol. Confirm by ¹H NMR (look for the characteristic aldehyde proton singlet around 10.2 ppm).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Rationale: After the aldehyde is coupled to the core scaffold, the C4-bromine serves as the reactive site for Suzuki coupling. The C5-chlorine and C2-fluorine are generally unreactive under standard Pd-catalyzed conditions, providing excellent chemoselectivity. Pd(dppf)Cl₂ is chosen as the catalyst because its large bite angle efficiently handles the steric hindrance of the ortho-chloro substituent.

Step-by-Step Methodology:

-

Setup: In a microwave-safe vial, combine the brominated intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 5 mL total volume). Causality: Degassing (sparging with argon for 10 mins) is critical to prevent oxidative degradation of the palladium catalyst.

-

Reaction: Seal the vial and heat at 90 °C for 12 hours in an oil bath (or 110 °C for 45 minutes in a microwave reactor).

-

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purification & Validation: Purify via flash column chromatography or preparative HPLC. Validate the final GPR65 modulator structure using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC/HMBC) to confirm the new C-C bond formation.

References

-

BLD Pharm. "1702154-18-4|(4-Bromo-3-chloro-2-fluorophenyl)methanol|BLD ..." 3

-

Google Patents. "WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65" 1

-

AACR Journals. "GPR65 Inactivation in Tumor Cells Drives Antigen-Independent CAR T-cell Resistance via Macrophage Remodeling" 2

-

MDPI. "Low pH, High Stakes: A Narrative Review Exploring the Acid-Sensing GPR65 Pathway as a Novel Approach in Renal Cell Carcinoma" 4

-

PubMed. "GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression" 5

Sources

- 1. WO2021245427A1 - N-phenylaminocarbonyl pyridino-, pyrimidino and benzo-tropanes as modulators of gpr65 - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 1702154-18-4|(4-Bromo-3-chloro-2-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 4. Low pH, High Stakes: A Narrative Review Exploring the Acid-Sensing GPR65 Pathway as a Novel Approach in Renal Cell Carcinoma | MDPI [mdpi.com]

- 5. GPR65 sensing tumor-derived lactate induces HMGB1 release from TAM via the cAMP/PKA/CREB pathway to promote glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the oxidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Application Note: Protocol for the Oxidation of (4-Bromo-5-chloro-2-fluorophenyl)methanol

Executive Summary

The controlled oxidation of polyhalogenated benzyl alcohols is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of LRRK2 kinase inhibitors for Parkinson's disease[1]. The substrate, (4-bromo-5-chloro-2-fluorophenyl)methanol (CAS: 1601858-71-2), presents unique electronic properties due to the strong inductive electron-withdrawing effects (-I) of its ortho-fluoro, meta-chloro, and para-bromo substituents. While these halogens protect the resulting aldehyde from rapid auto-oxidation, they also reduce the nucleophilicity of the benzylic hydroxyl group, necessitating highly efficient and chemoselective oxidation strategies.

This guide provides field-proven, self-validating protocols for the selective oxidation of this substrate to 4-bromo-5-chloro-2-fluorobenzaldehyde (CAS: 1603584-72-0) at both laboratory and process scales, as well as an exhaustive oxidation route to 4-bromo-5-chloro-2-fluorobenzoic acid (CAS: 1349708-91-3).

Mechanistic Rationale & Strategy Selection

The selection of an oxidation protocol depends heavily on the scale of the reaction and the desired oxidation state.

1. Dess-Martin Periodinane (DMP) - Laboratory Scale (<50 g) DMP is a hypervalent iodine(V) reagent that offers exceptionally mild conditions and high chemoselectivity[2]. The mechanism initiates with the ligand exchange of an acetate group on the iodine center by the benzylic alcohol. Despite the reduced nucleophilicity of the polyhalogenated substrate, the high electrophilicity of the iodine(V) center drives this exchange. Subsequent base-assisted deprotonation by the displaced acetate triggers reductive elimination, yielding the aldehyde and an iodine(III) byproduct[2]. DMP is ideal for rapid, lab-scale synthesis where avoiding over-oxidation to the carboxylic acid is paramount.

2. TEMPO/NaOCl (Anelli's Oxidation) - Process Scale (>50 g) For scale-up, DMP poses thermal and shock hazards. Anelli's oxidation utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) alongside inexpensive sodium hypochlorite (bleach) as the stoichiometric primary oxidant[3]. NaOCl oxidizes TEMPO to the highly electrophilic oxoammonium cation, which then selectively oxidizes the alcohol to the aldehyde[3]. The addition of sodium bromide (NaBr) generates HOBr in situ, which accelerates the oxidation of TEMPO, ensuring a rapid catalytic turnover[4].

3. Pinnick Oxidation - Exhaustive Oxidation If the target is the carboxylic acid, direct strong oxidants (like KMnO₄) can cause dehalogenation or ring cleavage. A stepwise approach using selective oxidation to the aldehyde followed by Pinnick oxidation (NaClO₂/NaH₂PO₄) ensures high yields and purity[5].

Synthetic Workflow

Synthetic workflow for the selective and exhaustive oxidation of the polyhalogenated benzyl alcohol.

Experimental Protocols

Protocol A: Selective Oxidation via Dess-Martin Periodinane (Lab Scale)

Causality Focus: The biphasic quench is critical. Na₂S₂O₃ reduces unreacted hypervalent iodine, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed acetal formation between the product aldehyde and unreacted alcohol.

-

Preparation : Charge a flame-dried round-bottom flask with (4-bromo-5-chloro-2-fluorophenyl)methanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

-

Cooling : Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.

-

Oxidation : Add Dess-Martin Periodinane (1.15 equiv) portionwise over 10 minutes. Self-Validation: The solution will transition from clear to a milky white suspension as the insoluble iodine(III) byproduct forms.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Quench : Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir for 30 minutes until the organic layer becomes completely clear.

-

Workup : Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Scalable Oxidation via TEMPO/NaOCl (Process Scale)

Causality Focus: Maintaining the pH of the bleach solution between 8.5 and 9.5 is non-negotiable. If the pH drops below 8, toxic chlorine gas is generated, and electrophilic chlorination of the aromatic ring occurs. If the pH exceeds 10, the oxidation of TEMPO by NaOCl becomes kinetically stalled[3].

-

Preparation : Dissolve the substrate (1.0 equiv) in DCM (0.3 M). Add TEMPO (0.02 equiv) and a 0.5 M aqueous solution of NaBr (0.1 equiv).

-

Cooling : Cool the biphasic mixture to 0 °C. Vigorous mechanical stirring is required to maximize the interfacial surface area between the aqueous and organic phases.

-

Oxidant Preparation : Dilute commercial aqueous NaOCl (1.1 equiv, ~10% active Cl) with an equal volume of water and adjust the pH to 9.0 using solid NaHCO₃.

-

Addition : Add the buffered NaOCl solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Self-Validation: The organic phase will temporarily turn deep red/orange (indicating the formation of the oxoammonium species) before fading to pale yellow as it is consumed by the alcohol.

-

Reaction & Quench : Stir for an additional 30 minutes at 0 °C. Once complete (via HPLC), quench unreacted bleach by adding 10% w/v aqueous Na₂S₂O₃[4].

-

Workup : Separate the phases, extract the aqueous layer with DCM, wash with water and brine, dry, and concentrate.

Catalytic cycle of TEMPO-mediated benzylic oxidation highlighting the active oxoammonium species.

Protocol C: Exhaustive Oxidation to Carboxylic Acid (Pinnick Oxidation)

Causality Focus: 2-Methyl-2-butene is utilized as a highly reactive halogen scavenger. During the oxidation of the aldehyde by NaClO₂, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. Without the alkene scavenger, HOCl will indiscriminately chlorinate the electron-rich regions of the substrate[5].

-

Preparation : Dissolve 4-bromo-5-chloro-2-fluorobenzaldehyde (1.0 equiv) in a 4:1 mixture of tert-butanol and water (0.2 M).

-

Additives : Add 2-methyl-2-butene (5.0 equiv) and NaH₂PO₄ (2.0 equiv). Stir until homogeneous.

-

Oxidation : Add NaClO₂ (1.5 equiv) portionwise at room temperature.

-

Reaction : Stir for 4 hours. Self-Validation: The reaction mixture will develop a slight yellow tint. Complete consumption of the aldehyde can be confirmed by TLC (loss of UV-active spot at higher Rf).

-